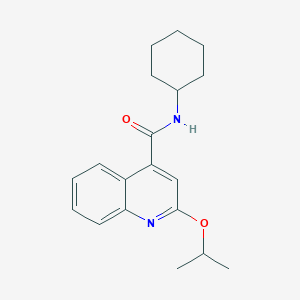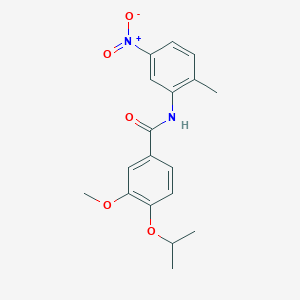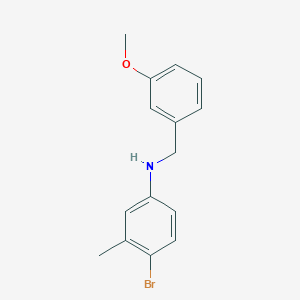
(4-bromo-3-methylphenyl)(3-methoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-3-methylphenyl)(3-methoxybenzyl)amine, also known as Compound 1, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a product of synthetic organic chemistry and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of (4-bromo-3-methylphenyl)(3-methoxybenzyl)amine 1 is not fully understood, but studies have suggested that it may act by inhibiting enzymes involved in cellular processes. It has been shown to inhibit the activity of DNA topoisomerases, which are enzymes involved in DNA replication and transcription. Additionally, (4-bromo-3-methylphenyl)(3-methoxybenzyl)amine 1 has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(4-bromo-3-methylphenyl)(3-methoxybenzyl)amine 1 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and inhibit the activity of enzymes involved in cellular processes. Additionally, studies have suggested that (4-bromo-3-methylphenyl)(3-methoxybenzyl)amine 1 may have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of (4-bromo-3-methylphenyl)(3-methoxybenzyl)amine 1 is its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Additionally, it has been synthesized using various methods with high yields, making it easily accessible for laboratory experiments. However, one limitation of (4-bromo-3-methylphenyl)(3-methoxybenzyl)amine 1 is its limited research, with only a few studies conducted on its potential applications.
Future Directions
There are several future directions for research on (4-bromo-3-methylphenyl)(3-methoxybenzyl)amine 1. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects. Furthermore, studies are needed to investigate its potential toxicity and side effects to ensure its safety for human use.
In conclusion, (4-bromo-3-methylphenyl)(3-methoxybenzyl)amine 1 is a novel chemical compound that has potential applications in medicinal chemistry. It has been synthesized using various methods and has been shown to have activity against cancer cells, bacterial and fungal infections, and enzymes involved in cellular processes. Further research is needed to fully understand its potential applications, mechanism of action, and safety for human use.
Synthesis Methods
(4-bromo-3-methylphenyl)(3-methoxybenzyl)amine 1 can be synthesized using various methods, including the Buchwald-Hartwig cross-coupling reaction and the Suzuki-Miyaura cross-coupling reaction. The Buchwald-Hartwig cross-coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base. The Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. Both methods have been used to synthesize (4-bromo-3-methylphenyl)(3-methoxybenzyl)amine 1 with high yields.
Scientific Research Applications
(4-bromo-3-methylphenyl)(3-methoxybenzyl)amine 1 has potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been shown to have activity against cancer cells, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, (4-bromo-3-methylphenyl)(3-methoxybenzyl)amine 1 has been shown to have activity against bacterial and fungal infections, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
4-bromo-N-[(3-methoxyphenyl)methyl]-3-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-11-8-13(6-7-15(11)16)17-10-12-4-3-5-14(9-12)18-2/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAHUQRVIICTFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC(=CC=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

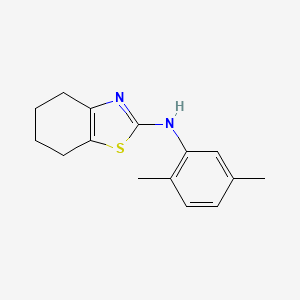
![N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5770852.png)
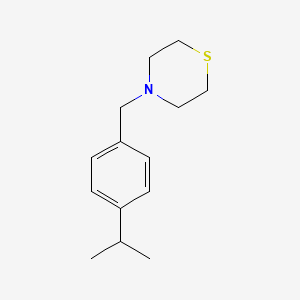
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(phenylthio)acetamide](/img/structure/B5770867.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B5770872.png)
![4-methoxybenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5770879.png)
![1-[1-ethyl-6-methyl-4-(4-methyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5770896.png)
![ethyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5770903.png)
![N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide](/img/structure/B5770909.png)
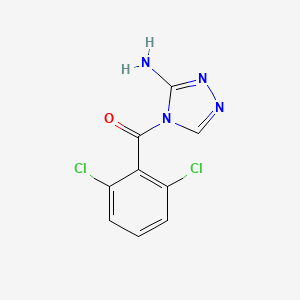
![1-(3,4-dihydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5770932.png)

